2-Hydroxy-3-methoxy-5-methylbenzonitrile
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Overview
Description
2-Hydroxy-3-methoxy-5-methylbenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-5-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-methoxy-5-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction forms the corresponding oxime, which is then dehydrated to yield the nitrile .
Industrial Production Methods
Industrial production of this compound often involves the use of green chemistry principles. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process . These methods reduce the need for hazardous reagents and simplify the separation and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Properties
CAS No. |
6948-31-8 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-5-methylbenzonitrile |
InChI |
InChI=1S/C9H9NO2/c1-6-3-7(5-10)9(11)8(4-6)12-2/h3-4,11H,1-2H3 |
InChI Key |
TXYWKRZGZRSQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)C#N |
Origin of Product |
United States |
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